Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Description
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological and pharmacological activities. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is further functionalized with an ethanol group and a methanesulfonate group. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylethyl methanesulfonate |
InChI |
InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-11-10-4-2-3-6-12(9)10/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
CUCBBINKHCIEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves the use of condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base, such as sodium acetate, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Applications
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate exhibits a variety of biological activities that make it a compound of interest in pharmaceutical research. Key applications include:
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can intercalate with DNA, leading to cellular apoptosis. For instance, cytotoxicity assays conducted on human A549 lung adenocarcinoma cells demonstrated promising results with IC50 values indicating effective inhibition of cell growth .
Antimycobacterial Properties
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antimycobacterial agents. These compounds have shown efficacy against mycobacterial infections such as tuberculosis, presenting a novel avenue for developing treatments against resistant strains .
Antibacterial Activity
The antibacterial properties of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds demonstrate activity against a range of bacterial strains, suggesting their potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
The unique functionalization of imidazo[1,2-a]pyridine-3-ethanol with methanesulfonate and ethanol groups enhances its solubility and bioavailability compared to other derivatives. The structural variations significantly influence the compound's pharmacological profile and biological activity.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Imidazo[1,2-a]pyridine | Basic structure without additional groups | Broad range of biological activities |
| Imidazo[1,2-b]pyridine | Different nitrogen positioning | Varying pharmacological profiles |
| Benzimidazole | Fused benzene ring | Known for anti-cancer properties |
| Pyrido[3,4-b]quinolin | More complex bicyclic structure | Potential use in neurological disorders |
Study on DNA Interaction
A comprehensive study investigated the interaction between imidazo[1,2-a]pyridine derivatives and DNA. The research employed UV-visible absorption titration and viscosity measurements to elucidate the binding mode of these compounds to genomic DNA. Results indicated an intercalation mechanism whereby the compounds effectively inserted themselves between DNA base pairs, leading to significant changes in DNA structure and function .
Cytotoxicity Evaluation
In vitro cytotoxicity assays were performed using brine shrimp as a model organism to assess the toxicity levels of imidazo[1,2-a]pyridine derivatives. The findings revealed substantial cytotoxic effects correlated with increasing concentrations of the compounds, underscoring their potential as therapeutic agents against cancerous cells while also raising considerations for their safety profiles in clinical applications .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyridine-3-ethylamine: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃O₃S, with a molecular weight of 240.28 g/mol. The compound features an imidazo[1,2-a]pyridine moiety linked to an ethanol group and a methanesulfonate functional group. This unique structural configuration enhances its solubility and bioavailability compared to other derivatives in the imidazo[1,2-a]pyridine class .
Biological Activities
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities. The following table summarizes the key pharmacological effects attributed to this compound and its analogs:
Antimicrobial Activity
Research indicates that some derivatives of imidazo[1,2-a]pyridine-3-ethanol have shown potent antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies revealed minimum inhibitory concentrations (MIC) as low as 0.025–0.054 μg/mL against drug-susceptive strains .
Anticancer Activity
A study focused on the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives demonstrated that compound 7d exhibited significant cytotoxicity with IC50 values of 22.6 μM against MCF-7 cells and 13.4 μM against HT-29 cells. These findings suggest that structural modifications can enhance the anticancer potential of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives highlights the importance of specific substituents on the imidazo ring for enhancing biological activity. For instance, the introduction of halogen groups has been associated with increased anticancer efficacy .
The mechanisms through which imidazo[1,2-a]pyridine derivatives exert their biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in disease processes, such as aromatase in estrogen biosynthesis and thromboxane synthetase in platelet aggregation .
- DNA Interaction : Certain compounds may interact with DNA or RNA, leading to apoptosis in cancer cells .
- Receptor Modulation : Imidazo[1,2-a]pyridines may act as ligands for various receptors, influencing cellular signaling pathways related to inflammation and cancer progression .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate, and how are reaction conditions optimized?
- Methodological Answer : Key methods include Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) under optimized temperatures and inert atmospheres to achieve high yields and purity . Ultrasound-assisted synthesis in PEG-400 with K₂CO₃ enhances reaction efficiency by reducing time and improving homogeneity . Systematic optimization involves varying catalysts, solvents, and temperatures while monitoring progress via TLC and column chromatography .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use ¹H/¹³C NMR spectroscopy to confirm substituent positions and purity, referencing supplementary data from analogous imidazo[1,2-a]pyridine derivatives . High-resolution mass spectrometry (HRMS) and HPLC ensure molecular weight validation and purity assessment. Reaction intermediates are tracked via TLC, and final products are isolated using silica gel chromatography .
Q. What experimental frameworks are used to evaluate the biological activity of this compound?
- Methodological Answer : Standard protocols include in vitro assays (e.g., cytotoxicity testing on cancer cell lines) and in vivo models (e.g., pharmacokinetic studies in rodents). Biological activity is cross-validated using dose-response curves and comparative analysis with structurally similar derivatives . Assay conditions (e.g., pH, incubation time) are rigorously controlled to minimize variability .
Advanced Research Questions
Q. How can computational methods improve the design of synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT studies) predict reaction energetics and transition states, guiding solvent/catalyst selection . The ICReDD approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., temperature, pressure) and reducing trial-and-error cycles . AI-driven tools like COMSOL Multiphysics simulate reaction kinetics for scale-up predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct comparative meta-analyses of in vitro/in vivo results, focusing on variables like cell line specificity or dosing regimens . Replicate experiments under standardized conditions (e.g., ISO-certified labs) and apply statistical tools (e.g., ANOVA) to identify outliers. Cross-disciplinary collaboration with pharmacologists ensures mechanistic clarity .
Q. How can reaction scalability be addressed without compromising yield or purity?
- Methodological Answer : Implement membrane separation technologies for continuous product isolation and reduce byproduct formation . Use process control systems (e.g., real-time monitoring with AI) to adjust parameters dynamically during scale-up. Reactor design modifications, such as flow chemistry setups, enhance heat/mass transfer efficiency .
Q. What advanced techniques elucidate the impact of substituents on the compound’s reactivity?
- Methodological Answer : Perform systematic substitution studies at the C-2 and C-3 positions using diverse electrophiles (e.g., acyl chlorides, alkyl halides) . Pair experimental results with DFT calculations to map electronic effects (e.g., HOMO-LUMO gaps) and predict regioselectivity . Kinetic isotope effects (KIE) can further probe mechanistic pathways .
Q. How do researchers validate the reproducibility of novel synthetic methods?
- Methodological Answer : Document reaction parameters exhaustively (e.g., sonication amplitude/duration, inert gas flow rates) . Share protocols via open-access platforms (e.g., ACS Supporting Information) for peer validation . Inter-laboratory studies using factorial design (e.g., varying catalysts or solvents) identify critical reproducibility factors .
Q. What methodologies integrate green chemistry principles into the synthesis of this compound?
- Methodological Answer : Substitute traditional solvents with biodegradable alternatives (e.g., PEG-400) and employ recyclable catalysts (e.g., immobilized Lewis acids) . Lifecycle assessment (LCA) tools quantify waste generation, guiding process optimization. Microwave-assisted reactions reduce energy consumption while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
